Cas no 5658-50-4 (1-(3,4,5-trimethoxyphenyl)propan-1-one)

1-(3,4,5-Trimethoxyphenyl)propan-1-one is a synthetic organic compound featuring a propanone backbone substituted with a 3,4,5-trimethoxyphenyl group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The electron-rich aromatic system enhances its utility in electrophilic substitution reactions, while the carbonyl group allows for further functionalization. Its well-defined molecular framework ensures consistent performance in multi-step synthetic routes. The compound is particularly useful in the preparation of bioactive molecules, including potential drug candidates, due to its stability and compatibility with diverse reaction conditions. High purity grades are available to meet rigorous research and industrial requirements.
1-(3,4,5-trimethoxyphenyl)propan-1-one structure
5658-50-4 structure
Product Name:1-(3,4,5-trimethoxyphenyl)propan-1-one
CAS No:5658-50-4
MF:C12H16O4
MW:224.253044128418
MDL:MFCD01694986
CID:1602486
PubChem ID:200101
Update Time:2025-06-08

1-(3,4,5-trimethoxyphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4,5-trimethoxyphenyl)propan-1-one
    • EN300-261321
    • 5658-50-4
    • Z1763606011
    • AKOS033919749
    • 3,4,5-Trimethoxypropiophenone
    • DTXSID40205133
    • 1-(3,4,5-Trimethoxyphenyl)-1-propanon
    • CHEMBL452951
    • 1-(3,4,5-trimethoxy-phenyl)-propan-1-one
    • SCHEMBL3407396
    • G53516
    • FNFSOYGIQWSIEX-UHFFFAOYSA-N
    • BRN 1978893
    • 4-08-00-02746 (Beilstein Handbook Reference)
    • Propiophenone, 3',4',5'-trimethoxy-
    • MDL: MFCD01694986
    • Inchi: 1S/C12H16O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h6-7H,5H2,1-4H3
    • InChI Key: FNFSOYGIQWSIEX-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(C(CC)=O)=CC=1OC)OC

Computed Properties

  • Exact Mass: 224.10488
  • Monoisotopic Mass: 224.104859
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8
  • XLogP3: 2

Experimental Properties

  • Density: 1.07
  • Boiling Point: 321.7°C at 760 mmHg
  • Flash Point: 139.7°C
  • Refractive Index: 1.493
  • PSA: 44.76

1-(3,4,5-trimethoxyphenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-261321-0.05g
1-(3,4,5-trimethoxyphenyl)propan-1-one
5658-50-4 95.0%
0.05g
$101.0 2025-03-21
Enamine
EN300-261321-0.1g
1-(3,4,5-trimethoxyphenyl)propan-1-one
5658-50-4 95.0%
0.1g
$152.0 2025-03-21
Enamine
EN300-261321-0.25g
1-(3,4,5-trimethoxyphenyl)propan-1-one
5658-50-4 95.0%
0.25g
$216.0 2025-03-21
Enamine
EN300-261321-0.5g
1-(3,4,5-trimethoxyphenyl)propan-1-one
5658-50-4 95.0%
0.5g
$407.0 2025-03-21
Enamine
EN300-261321-1.0g
1-(3,4,5-trimethoxyphenyl)propan-1-one
5658-50-4 95.0%
1.0g
$528.0 2025-03-21
Enamine
EN300-261321-2.5g
1-(3,4,5-trimethoxyphenyl)propan-1-one
5658-50-4 95.0%
2.5g
$1034.0 2025-03-21
Enamine
EN300-261321-5.0g
1-(3,4,5-trimethoxyphenyl)propan-1-one
5658-50-4 95.0%
5.0g
$1530.0 2025-03-21
Enamine
EN300-261321-10.0g
1-(3,4,5-trimethoxyphenyl)propan-1-one
5658-50-4 95.0%
10.0g
$2269.0 2025-03-21
1PlusChem
1P01C5A0-50mg
1-(3,4,5-trimethoxyphenyl)propan-1-one
5658-50-4 95%
50mg
$182.00 2023-12-16
1PlusChem
1P01C5A0-100mg
1-(3,4,5-trimethoxyphenyl)propan-1-one
5658-50-4 95%
100mg
$243.00 2023-12-16
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